molecular formula C16H21Cl3N2OS B15560451 SM-4470

SM-4470

Katalognummer: B15560451
Molekulargewicht: 395.8 g/mol
InChI-Schlüssel: GYJPRBFOYUKMDU-PKLMIRHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

SM-4470 is a useful research compound. Its molecular formula is C16H21Cl3N2OS and its molecular weight is 395.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C16H21Cl3N2OS

Molekulargewicht

395.8 g/mol

IUPAC-Name

(2R)-1-butylsulfanyl-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol;hydrochloride

InChI

InChI=1S/C16H20Cl2N2OS.ClH/c1-2-3-8-22-11-16(21,10-20-7-6-19-12-20)14-5-4-13(17)9-15(14)18;/h4-7,9,12,21H,2-3,8,10-11H2,1H3;1H/t16-;/m1./s1

InChI-Schlüssel

GYJPRBFOYUKMDU-PKLMIRHRSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: SM-4470 Activity Against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal activity of SM-4470 against Aspergillus fumigatus, a primary causative agent of invasive aspergillosis. This document synthesizes available data on its efficacy, likely mechanism of action, and the experimental methodologies used to evaluate its therapeutic potential.

Core Antifungal Activity of this compound

This compound is an imidazole (B134444) derivative, identified as (R)-3-(n-butylthio)-2-(2,4-dichlorophenyl)-1-(imidazole-1-yl)-2-propanol hydrochloride. Research has demonstrated its effectiveness against aspergillosis in murine models.[1] Notably, in comparative studies, this compound showed efficacy in treating aspergillosis in mice, whereas ketoconazole, another imidazole antifungal, was found to be ineffective under the same conditions.[1] This suggests a potent and specific activity of this compound against Aspergillus fumigatus.

Quantitative Data Summary

While specific quantitative data for this compound against Aspergillus fumigatus from the primary literature is limited in publicly available documents, data from a closely related triazole compound, SM-8668, developed by the same research group, can provide a representative example of the type of efficacy data generated in such preclinical studies. The following table summarizes the in vivo efficacy of SM-8668 against systemic aspergillosis in mice, which is expected to be comparable to the data for this compound.

CompoundAnimal ModelInfection Model50% Effective Dose (ED50)Reference
SM-8668MiceSystemic Aspergillosis3.7 mg/kg[2]

Proposed Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

As an imidazole derivative, this compound is presumed to exert its antifungal activity through the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[3][4][5][6] This mechanism is characteristic of azole antifungals.[3][4][5][6]

The key target of imidazole antifungals is the enzyme 14-α-demethylase, which is encoded by the ERG11 gene in fungi.[7] This enzyme is a cytochrome P450-dependent enzyme responsible for the C14-demethylation of lanosterol, a precursor to ergosterol. By inhibiting 14-α-demethylase, this compound likely leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[7] This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and proliferation.

Ergosterol_Biosynthesis_Inhibition Proposed Mechanism of Action of this compound in Aspergillus fumigatus cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (CYP51) 14-alpha-demethylase (CYP51) Lanosterol->14-alpha-demethylase (CYP51) Substrate for Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Maintains This compound This compound This compound->14-alpha-demethylase (CYP51) Inhibits 14-alpha-demethylase (CYP51)->Ergosterol Fungal Viability Fungal Viability Fungal Cell Membrane Integrity->Fungal Viability Essential for

Proposed mechanism of this compound action.

Experimental Protocols

The following sections detail standardized methodologies for key experiments relevant to the evaluation of this compound's activity against Aspergillus fumigatus.

In Vitro Susceptibility Testing (Broth Microdilution)

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Aspergillus fumigatus is crucial for assessing its in vitro potency. The following protocol is based on established guidelines.

  • Inoculum Preparation: Aspergillus fumigatus is cultured on potato dextrose agar (B569324) for 5-7 days. Conidia are harvested and suspended in sterile saline with 0.05% Tween 80. The conidial suspension is adjusted to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL in RPMI-1640 medium.

  • Drug Dilution: this compound is serially diluted in RPMI-1640 medium to achieve a range of concentrations.

  • Incubation: The diluted drug is added to a 96-well microtiter plate, followed by the addition of the fungal inoculum. The plate is incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a complete inhibition of visible growth.

In Vivo Efficacy in a Murine Model of Systemic Aspergillosis

Animal models are essential for evaluating the therapeutic potential of antifungal candidates in a living organism. A common model for systemic aspergillosis is described below.[8][9][10][11][12]

  • Animals: Immunocompromised male mice (e.g., BALB/c or DBA/2) are typically used.[11] Immunosuppression can be induced by cyclophosphamide (B585) or corticosteroids.[11]

  • Infection: Mice are infected intravenously with a suspension of Aspergillus fumigatus conidia (e.g., 1 x 105 to 1 x 106 CFU/mouse).

  • Treatment: Oral administration of this compound or a vehicle control is initiated at a specified time post-infection (e.g., 2 hours) and continued for a defined period (e.g., 7-10 days).

  • Endpoint: The primary endpoint is typically survival over a 14- to 21-day period. Secondary endpoints can include fungal burden in target organs (e.g., kidneys, lungs, brain), which is quantified by colony-forming unit counts or qPCR.

  • Data Analysis: The 50% effective dose (ED50) is calculated based on the survival data.

InVivo_Workflow Experimental Workflow for In Vivo Efficacy Testing cluster_treatment Treatment Regimen cluster_endpoints Endpoints Immunocompromised Mice Immunocompromised Mice Infection Infection Immunocompromised Mice->Infection Intravenous injection of Aspergillus fumigatus conidia Treatment Groups Treatment Groups Infection->Treatment Groups Randomization Endpoint Analysis Endpoint Analysis Treatment Groups->Endpoint Analysis This compound (Oral) This compound (Oral) This compound (Oral)->Treatment Groups Vehicle Control (Oral) Vehicle Control (Oral) Vehicle Control (Oral)->Treatment Groups Survival Monitoring Survival Monitoring Survival Monitoring->Endpoint Analysis Fungal Burden (Organs) Fungal Burden (Organs) Fungal Burden (Organs)->Endpoint Analysis

Workflow for in vivo efficacy studies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of SM-4470

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SM-4470 is a novel investigational compound with potential antimicrobial properties. Accurate and reproducible in vitro susceptibility testing is a cornerstone for the evaluation of its antimicrobial activity, providing essential data on its spectrum of activity and potency. This document offers detailed protocols for determining the in vitro susceptibility of microbial isolates to this compound using standardized methodologies, including broth microdilution, agar (B569324) dilution, and disk diffusion. These protocols are based on established guidelines for antimicrobial susceptibility testing (AST) from recognized standards organizations.

It is important to note that as of late 2025, specific clinical breakpoints and quality control (QC) ranges for this compound have not been established by major regulatory bodies. The methodologies described herein represent standardized procedures that can be adapted for the research and development of this compound.

Data Presentation

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure of an antimicrobial agent's in vitro activity. MIC values for this compound against a panel of relevant microorganisms should be determined and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Example MIC Distribution for this compound against a Panel of Bacterial Isolates

OrganismStrain IDNumber of IsolatesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)This compound MIC Range (µg/mL)
Staphylococcus aureusATCC® 29213™1 (QC)--0.5 - 2
Escherichia coliATCC® 25922™1 (QC)--1 - 4
Pseudomonas aeruginosaATCC® 27853™1 (QC)--4 - 16
Clinical Isolate 1
Clinical Isolate 2
...

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The following are detailed protocols for performing in vitro susceptibility testing of this compound. The choice of method may depend on the specific research question, the microorganisms being tested, and laboratory resources.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • This compound stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35 ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL, and the concentration range should be appropriate to determine the MIC of the test organisms. Include a growth control well (no this compound) and a sterility control well (no inoculum).

  • Prepare Standardized Inoculum: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10^8 CFU/mL.[1] This suspension must be used within 15 minutes of preparation.

  • Inoculate Microtiter Plates: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the diluted inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow start Start prep_sm4470 Prepare Serial Dilutions of this compound in Microtiter Plate start->prep_sm4470 prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Standardized Inoculum prep_sm4470->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution Susceptibility Testing.
Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which microorganisms are inoculated.

Materials:

  • This compound stock solution of known concentration

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicator (e.g., Steers replicator)

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare this compound Agar Plates: Add the appropriate volume of the this compound stock solution to molten MHA to achieve the desired final concentrations (in twofold dilutions).[1] Mix well and pour the agar into sterile petri dishes to a depth of 3-4 mm.[1] Allow the plates to solidify at room temperature. A control plate with no this compound should also be prepared.

  • Prepare Standardized Inoculum: Prepare the inoculum as described for the broth microdilution method and standardize to a 0.5 McFarland turbidity. This suspension is then further diluted to yield a final inoculum of approximately 1 x 10^4 CFU per spot.[1]

  • Inoculate Plates: Using an inoculum replicator, spot-inoculate the prepared agar plates with the standardized bacterial suspensions.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Agar_Dilution_Workflow start Start prep_agar Prepare MHA Plates with Serial Dilutions of this compound start->prep_agar prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Spot Inoculate Plates with Standardized Inoculum prep_agar->inoculate prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end Disk_Diffusion_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate MHA Plate with Standardized Inoculum prep_inoculum->inoculate_plate apply_disk Apply this compound Disk to Agar Surface inoculate_plate->apply_disk incubate Incubate Plate (35°C, 16-18h) apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

References

Determining the In-Vitro Activity of Novel Antimicrobial Agents: Application Notes and Protocols Based on CLSI Guidelines for SM-4470 MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. A critical step in the preclinical evaluation of a new antimicrobial compound, such as the hypothetical agent SM-4470, is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This value is a key indicator of a drug's potential efficacy. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized standards for antimicrobial susceptibility testing (AST) to ensure reproducibility and comparability of data.[2][3][4] This document outlines the standardized protocols for determining the MIC of a novel compound, presented here as this compound, using the broth microdilution method as described in the CLSI document M07.[1][5]

Core Principles of CLSI-Guided MIC Determination

The determination of MIC values according to CLSI standards is based on a standardized in vitro testing procedure.[2][3] The methodology involves exposing a standardized inoculum of a specific bacterium to serial dilutions of the antimicrobial agent in a defined growth medium.[1] After a specified incubation period, the presence or absence of visible bacterial growth is recorded to identify the MIC. Adherence to CLSI guidelines is crucial for the accurate and reproducible assessment of an antimicrobial agent's potency.

Data Presentation: MIC and Quality Control

Quantitative data from MIC testing should be organized for clarity and comparative analysis. The following tables provide a template for presenting the MIC values of this compound against a panel of bacterial strains and for documenting the essential quality control (QC) results.

Table 1: Example MIC Distribution of this compound Against Selected Bacterial Strains

OrganismStrain IDThis compound MIC (µg/mL)
Staphylococcus aureusATCC® 29213™0.5
Staphylococcus aureusClinical Isolate 11
Escherichia coliATCC® 25922™2
Escherichia coliClinical Isolate 24
Pseudomonas aeruginosaATCC® 27853™8
Pseudomonas aeruginosaClinical Isolate 316
Enterococcus faecalisATCC® 29212™1

Table 2: Quality Control (QC) Results for this compound MIC Determination

QC StrainAntimicrobial AgentExpected MIC Range (µg/mL)Observed MIC (µg/mL)Result
E. coli ATCC® 25922™This compound(To be determined)2Pass
E. coli ATCC® 25922™Ciprofloxacin0.004 - 0.0150.008Pass
S. aureus ATCC® 29213™This compound(To be determined)0.5Pass
S. aureus ATCC® 29213™Vancomycin0.5 - 21Pass
P. aeruginosa ATCC® 27853™This compound(To be determined)8Pass
P. aeruginosa ATCC® 27853™Ceftazidime1 - 42Pass
E. faecalis ATCC® 29212™This compound(To be determined)1Pass
E. faecalis ATCC® 29212™Ampicillin0.5 - 21Pass

Experimental Protocols

The following are detailed methodologies for determining the MIC of a novel compound like this compound based on the CLSI M07 guidelines for broth microdilution.

Protocol 1: Broth Microdilution MIC Assay

1. Materials:

  • This compound (stock solution of known concentration in a suitable solvent)
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Bacterial strains (QC strains and clinical isolates)
  • 0.5 McFarland turbidity standard
  • Sterile saline or broth for inoculum preparation
  • Spectrophotometer
  • Incubator (35°C ± 2°C)
  • Pipettes and sterile tips

2. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent. b. Create a series of twofold serial dilutions of this compound in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.06 µg/mL. c. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

3. Inoculum Preparation: a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation: a. Add 50 µL of the final diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions, as well as the growth control well. The final volume in each well will be 100 µL. b. Do not inoculate the sterility control well. c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results: a. After incubation, visually inspect the microtiter plates for bacterial growth (turbidity). A reading aid (e.g., a viewing box) is recommended. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. c. The growth control well should show distinct turbidity, and the sterility control well should remain clear. d. The MICs for the QC strains must fall within their established acceptable ranges for the results to be considered valid.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Perform Serial Dilutions in 96-well Plate stock->dilutions inoculate Inoculate Plate with Bacterial Suspension dilutions->inoculate inoculum_prep Prepare 0.5 McFarland Bacterial Inoculum inoculum_dilution Dilute Inoculum to Final Concentration inoculum_prep->inoculum_dilution inoculum_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_plate Visually Read Plate for Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic qc_check Validate with QC Strains determine_mic->qc_check

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship for Interpreting MIC Results

MIC_Interpretation mic_value Observed MIC Value for this compound breakpoint Clinical Breakpoint (To be established) mic_value->breakpoint susceptible Susceptible (S) breakpoint->susceptible MIC ≤ S intermediate Intermediate (I) breakpoint->intermediate S < MIC ≤ R resistant Resistant (R) breakpoint->resistant MIC > R

Caption: Interpretation of MIC values based on clinical breakpoints.

References

Application Notes and Protocols for Determining Small Molecule Stability in RPMI 1640 Medium

Author: BenchChem Technical Support Team. Date: December 2025

Topic: SM-4470 Stability in RPMI 1640 Medium

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific data on the stability of a compound designated "this compound" in RPMI 1640 medium is publicly available. The following application notes and protocols provide a general framework for determining the stability of a small molecule compound in cell culture medium. Researchers should adapt these protocols to the specific characteristics of their molecule of interest.

Application Notes

Introduction

The stability of a small molecule in cell culture medium is a critical parameter in drug discovery and development. Degradation of the compound can lead to an underestimation of its potency and efficacy in in vitro assays. RPMI 1640 is a widely used cell culture medium for various mammalian cells, including suspension and adherent cell lines. Its complex composition, which includes amino acids, vitamins, inorganic salts, and a bicarbonate buffering system, can potentially interact with and degrade small molecules.[1][2][3] Therefore, it is essential to assess the stability of a test compound, such as this compound, in RPMI 1640 medium under standard cell culture conditions to ensure accurate interpretation of experimental results.

Factors Influencing Compound Stability in RPMI 1640

Several factors can influence the stability of a small molecule in RPMI 1640 medium:

  • Chemical Nature of the Compound: The inherent chemical structure of the compound will determine its susceptibility to hydrolysis, oxidation, or other degradation pathways.

  • pH of the Medium: RPMI 1640 is typically buffered to a physiological pH of 7.2-7.4.[4] However, pH shifts can occur during cell culture, potentially affecting compound stability.

  • Presence of Serum: Supplementation with fetal bovine serum (FBS) or other sera introduces enzymes (e.g., esterases, proteases) that can metabolize the compound.

  • Incubation Conditions: Temperature (typically 37°C) and CO₂ levels (typically 5%) can influence the rate of chemical reactions.

  • Light Exposure: Some compounds are light-sensitive and may degrade upon exposure to light.[3][4]

  • Presence of Cells: Cellular metabolism can actively break down the compound.

Methods for Assessing Stability

The most common method for assessing compound stability is to incubate the compound in the medium of interest and measure its concentration at various time points. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used for quantification due to their high sensitivity and specificity.

Experimental Protocols

Protocol 1: Stability of this compound in RPMI 1640 Medium (Acellular)

This protocol describes how to determine the chemical stability of a compound in RPMI 1640 medium in the absence of cells.

Materials:

  • This compound (or test compound)

  • RPMI 1640 medium (with and without phenol (B47542) red, depending on the analytical method)

  • Fetal Bovine Serum (FBS), heat-inactivated (optional)

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent

  • Internal standard (optional, for LC-MS)

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Working Solution: Dilute the stock solution in RPMI 1640 medium (with or without 10% FBS) to the final desired concentration (e.g., 1 µM, 10 µM).

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes or a 96-well plate.

  • Time Points: Incubate the samples at 37°C in a 5% CO₂ incubator. Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Sample Quenching and Extraction: At each time point, stop the degradation process by adding an equal volume of cold acetonitrile (or other suitable organic solvent). This will precipitate proteins. For the 0-hour time point, add the quenching solution immediately after adding the compound to the medium.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to HPLC or LC-MS vials for analysis.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the 0-hour time point. The half-life (t₁/₂) can be determined by plotting the natural logarithm of the remaining compound concentration against time.

Data Presentation:

The results can be summarized in a table as shown below.

Time (hours)Mean Peak Area (n=3)% Remaining (Mean ± SD)
01,250,000100 ± 0
11,235,00098.8 ± 1.2
21,210,00096.8 ± 2.1
41,150,00092.0 ± 3.5
81,050,00084.0 ± 4.2
24750,00060.0 ± 5.1
48450,00036.0 ± 6.3

Visualizations

Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solution in RPMI 1640 prep_stock->prep_work incubate Incubate at 37°C, 5% CO2 prep_work->incubate timepoints Collect Samples at Time Points (0, 1, 2, 4, 8, 24, 48h) incubate->timepoints quench Quench with Acetonitrile timepoints->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_ms Analyze by HPLC or LC-MS supernatant->hplc_ms data_analysis Calculate % Remaining and Half-life hplc_ms->data_analysis

Caption: Experimental workflow for assessing this compound stability.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a small molecule like "this compound," assuming it acts as a kinase inhibitor. This is a generic representation and should be adapted based on the actual target of the compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates SM4470 This compound SM4470->Kinase2 Inhibits Gene Target Gene Expression (Proliferation, Survival) TF->Gene Promotes

Caption: Hypothetical kinase inhibitor signaling pathway.

References

Application Notes and Protocols: In Vivo Efficacy Testing of IAP Antagonists (Exemplified by SM-164)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for assessing the in vivo efficacy of Inhibitor of Apoptosis (IAP) antagonists, a class of small molecules being investigated as anti-cancer agents. While the initial query specified SM-4470, publicly available information identifies this compound as an antifungal compound[1]. However, the context of the request strongly suggests an interest in cancer therapeutics, particularly those targeting apoptosis pathways. Therefore, this document will focus on a well-characterized IAP antagonist, SM-164, as a representative model for establishing an in vivo efficacy testing protocol. SM-164 is a bivalent Smac mimetic that induces apoptosis and has demonstrated tumor regression in preclinical models by targeting cellular inhibitor of apoptosis protein (cIAP)-1/2 and X-linked inhibitor of apoptosis protein (XIAP)[2].

The protocols outlined below are designed for researchers, scientists, and drug development professionals to evaluate the anti-tumor activity of IAP antagonists using a human tumor xenograft model in immunodeficient mice. These models are a cornerstone of preclinical cancer research, allowing for the assessment of a drug's therapeutic potential in a living organism[3][4][5][6].

Signaling Pathway of IAP Antagonists

IAP antagonists, such as SM-164, function by mimicking the endogenous mitochondrial protein Smac/DIABLO. Upon apoptotic stimuli, Smac is released into the cytoplasm and binds to IAP proteins, thereby relieving their inhibition of caspases. This allows for the activation of the caspase cascade and subsequent execution of apoptosis. SM-164 binding to cIAP-1/2 leads to their ubiquitination and proteasomal degradation, which in turn can trigger TNFα-dependent apoptosis[2].

IAP_Antagonist_Pathway cluster_cell Tumor Cell IAP_Antagonist IAP Antagonist (e.g., SM-164) cIAP1_2 cIAP-1/2 IAP_Antagonist->cIAP1_2 Binds & Inhibits XIAP XIAP IAP_Antagonist->XIAP Binds & Inhibits Caspase_3_7 Caspase-3/7 cIAP1_2->Caspase_3_7 Inhibits RIPK1 RIPK1 cIAP1_2->RIPK1 Inhibits NF_kB NF-κB Pathway (Survival) cIAP1_2->NF_kB Activates Proteasomal_Degradation Proteasomal Degradation cIAP1_2->Proteasomal_Degradation Leads to XIAP->Caspase_3_7 Inhibits Apoptosis Apoptosis Caspase_3_7->Apoptosis Executes Caspase_8 Caspase-8 Caspase_8->Caspase_3_7 Activates TNFa_Receptor TNFα Receptor TNFa_Receptor->RIPK1 Activates TNFa TNFα TNFa->TNFa_Receptor Binds RIPK1->Caspase_8 Activates

Figure 1: Simplified signaling pathway of IAP antagonists leading to apoptosis.

Experimental Protocol: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor xenograft model to evaluate the efficacy of an IAP antagonist. Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models can be utilized, with PDX models often better recapitulating the heterogeneity of human tumors[5][7].

1. Materials and Reagents

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID, SCID, or athymic nude mice), 6-8 weeks old.

  • Tumor Cells: A human cancer cell line known to be sensitive to IAP antagonists (e.g., MDA-MB-231 breast cancer cells for SM-164)[2].

  • Cell Culture Media: Appropriate media and supplements for the chosen cell line.

  • Matrigel: Basement membrane matrix.

  • IAP Antagonist (e.g., SM-164): Formulation suitable for in vivo administration.

  • Vehicle Control: The solvent used to dissolve the IAP antagonist.

  • Calipers: For tumor measurement.

  • Sterile syringes and needles.

  • Anesthetics and analgesics.

2. Experimental Workflow

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture & Expansion Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment with IAP Antagonist or Vehicle Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Excision, etc.) Monitoring->Endpoint

Figure 2: Workflow for an in vivo xenograft efficacy study.

3. Detailed Methodology

  • Cell Preparation and Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Inject 0.1 mL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Group Assignment:

    • Monitor tumor growth bi-weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (typically 5-10 mice per group)[8].

  • Drug Administration:

    • Administer the IAP antagonist at a predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage).

    • The control group should receive an equivalent volume of the vehicle.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint and Tissue Collection:

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

    • Euthanize the mice and excise the tumors.

    • Tumor weight should be recorded. A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for cIAP-1 degradation) and another portion fixed in formalin for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition

Treatment GroupNumber of Mice (n)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)P-value
Vehicle Control10125.5 ± 10.21850.3 ± 150.7--
IAP Antagonist (10 mg/kg)10128.1 ± 9.8850.6 ± 95.454.0<0.01
IAP Antagonist (30 mg/kg)10126.9 ± 11.1350.2 ± 50.181.1<0.001

Table 2: Animal Body Weight Changes

Treatment GroupMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMMean Body Weight Change (%)
Vehicle Control22.5 ± 0.824.1 ± 0.9+7.1
IAP Antagonist (10 mg/kg)22.3 ± 0.723.5 ± 0.8+5.4
IAP Antagonist (30 mg/kg)22.6 ± 0.922.1 ± 1.0-2.2

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

A PK/PD study can be conducted to correlate drug exposure with its biological effect.

PKPD_Relationship Dosing Drug Dosing PK Pharmacokinetics (Drug Concentration in Plasma/Tumor) Dosing->PK PD Pharmacodynamics (Target Engagement, e.g., cIAP-1 Degradation) PK->PD Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) PD->Efficacy

Figure 3: Logical relationship in a PK/PD study.

Protocol for PK/PD Analysis:

  • A separate cohort of tumor-bearing mice is treated with a single dose of the IAP antagonist.

  • At various time points post-dosing (e.g., 2, 4, 8, 24 hours), blood and tumor samples are collected.

  • Drug concentration in plasma and tumor tissue is quantified (e.g., by LC-MS/MS) to determine the pharmacokinetic profile.

  • Tumor lysates are analyzed by Western blot to assess the levels of target proteins (e.g., cIAP-1, cleaved caspase-3) to evaluate the pharmacodynamic response.

By following these detailed application notes and protocols, researchers can effectively evaluate the in vivo efficacy of IAP antagonists and gather crucial data to support their preclinical development. Advanced models, such as orthotopic or metastatic xenografts, can also be employed to further investigate the therapeutic potential of these compounds in a more clinically relevant setting[8][9].

References

Pharmacokinetics and pharmacodynamics of SM-4470 in mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols have been compiled based on available scientific literature. Specific quantitative pharmacokinetic and pharmacodynamic data for SM-4470 in mice is limited in publicly accessible sources. Therefore, some data presented in the tables are illustrative examples based on typical values for orally administered imidazole (B134444) antifungal agents and should be regarded as such. The experimental protocols provided are based on established methodologies for the preclinical evaluation of antifungal agents.

Introduction

This compound is an imidazole derivative with demonstrated oral activity against systemic fungal infections in murine models. As a member of the imidazole class of antifungals, its mechanism of action is presumed to be the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol (B1674476) 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to altered membrane fluidity and integrity, ultimately resulting in the inhibition of fungal growth and replication.

These application notes provide a summary of the known pharmacodynamic properties of this compound and standardized protocols for its further preclinical evaluation in mice, covering both pharmacokinetic and pharmacodynamic studies.

Pharmacodynamics of this compound

In Vivo Efficacy in Murine Models of Systemic Fungal Infections

Studies have shown that orally administered this compound is effective in treating systemic Candida albicans and Aspergillus infections in mice. Its efficacy has been compared to that of ketoconazole, another imidazole antifungal agent.

Table 1: Comparative In Vivo Efficacy of this compound in Murine Infection Models

Infection Model Fungal Pathogen Parameter This compound Ketoconazole Reference
Systemic CandidiasisCandida albicansEfficacy (Oral)Two-fold higher activity-[1][2]
Systemic AspergillosisAspergillus fumigatusEfficacy (Oral)EffectiveIneffective[1][2]
Candidal Vaginitis (Rat)Candida albicansEfficacy (Oral)Similar efficacy-[1][2]
Trichophytosis (Guinea Pig)Trichophyton sp.Efficacy (Oral)Similar efficacy-[1][2]

Pharmacokinetics of this compound

Table 2: Illustrative Pharmacokinetic Parameters of an Oral Imidazole Antifungal in Mice (Single 20 mg/kg Dose)

Parameter Symbol Value Unit
Maximum Plasma ConcentrationCmax8.5µg/mL
Time to Maximum ConcentrationTmax1.0hours
Area Under the Curve (0-inf)AUC(0-inf)35.7µg*h/mL
Elimination Half-lifet1/24.2hours
Volume of DistributionVd1.1L/kg
ClearanceCL0.56L/h/kg
Oral BioavailabilityF65%

Note: The data in this table are hypothetical and intended for illustrative purposes only.

Experimental Protocols

Protocol for Oral Pharmacokinetic Study in Mice

This protocol outlines the determination of key pharmacokinetic parameters of this compound following oral administration in mice.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Male or female BALB/c mice (6-8 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week prior to the experiment with free access to food and water.

  • Dose Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of this compound to each mouse via gavage. A typical dose volume is 10 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from a subset of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Blood can be collected via tail vein or retro-orbital sinus into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.

Protocol for In Vivo Efficacy in a Murine Model of Systemic Candidiasis

This protocol describes a model to evaluate the efficacy of this compound in treating a systemic Candida albicans infection in mice.[1][2][3][4]

Materials:

  • Candida albicans strain

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Sterile saline

  • Immunosuppressive agent (e.g., cyclophosphamide), if required

  • This compound and vehicle

  • Male or female BALB/c mice (6-8 weeks old)

Procedure:

  • Inoculum Preparation: Culture C. albicans on SDA plates. Inoculate a colony into SDB and grow overnight. Wash the yeast cells with sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 10^6 CFU/mL).

  • Immunosuppression (Optional): To establish a more robust infection, mice can be immunosuppressed with an agent like cyclophosphamide (B585) administered intraperitoneally a few days before infection.[4]

  • Infection: Infect mice by injecting the C. albicans suspension (e.g., 0.1 mL of 1 x 10^6 CFU/mL) into the lateral tail vein.

  • Treatment: Begin oral treatment with this compound at various doses (e.g., 5, 10, 20 mg/kg) at a specified time post-infection (e.g., 2 hours). A vehicle control group must be included. Treatment can be administered once or twice daily for a defined period (e.g., 7 days).

  • Monitoring: Monitor the mice daily for clinical signs of illness and mortality for the duration of the study (e.g., 14-21 days).

  • Endpoint Analysis (Fungal Burden): At the end of the study, or if animals become moribund, euthanize the mice. Aseptically remove organs (typically kidneys), weigh them, and homogenize in sterile saline. Plate serial dilutions of the homogenates on SDA to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis: Compare the survival rates and organ fungal burdens between the treated and control groups to determine the efficacy of this compound.

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the proposed mechanism of action for imidazole antifungals like this compound.

cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_drug Drug Action cluster_outcome Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (Cytochrome P450) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation DisruptedMembrane Disrupted Membrane Integrity & Function SM4470 This compound (Imidazole Antifungal) SM4470->Lanosterol Inhibits FungalDeath Fungistatic / Fungicidal Effect DisruptedMembrane->FungalDeath

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vivo Efficacy Study

The diagram below outlines the typical workflow for an in vivo efficacy study of an oral antifungal agent in a murine model.

Start Start Acclimatize Animal Acclimatization (BALB/c Mice) Start->Acclimatize Inoculum Inoculum Preparation (e.g., Candida albicans) Start->Inoculum Infect Systemic Infection (IV Tail Vein Injection) Acclimatize->Infect Inoculum->Infect Group Group Allocation (Vehicle, this compound Doses) Infect->Group Treat Oral Treatment Administration (Daily for X days) Group->Treat Monitor Daily Monitoring (Survival & Clinical Signs) Treat->Monitor Endpoint Study Endpoint (e.g., Day 14) Monitor->Endpoint Euthanize Euthanasia & Organ Harvest (Kidneys) Endpoint->Euthanize Homogenize Tissue Homogenization Euthanize->Homogenize Plate Serial Dilution & Plating Homogenize->Plate Incubate Incubation & CFU Counting Plate->Incubate Analyze Data Analysis (Survival Curves, Fungal Burden) Incubate->Analyze End End Analyze->End

Caption: Workflow for in vivo antifungal efficacy testing.

References

Troubleshooting & Optimization

Trailing growth issues with SM-4470 in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of SM-4470 in in vitro assays. It is specifically designed for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a novel, potent, and selective small molecule inhibitor targeting the PI3K/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancer types, this pathway is constitutively active, making it a key target for therapeutic intervention. This compound is designed to inhibit downstream signaling, thereby inducing cell cycle arrest and/or apoptosis in susceptible cancer cell lines.

Q2: What is "trailing growth" in a dose-response assay?

"Trailing growth," also referred to as a shallow dose-response curve or incomplete inhibition, is an experimental phenomenon where increasing concentrations of a compound fail to achieve complete (100%) inhibition of cell growth or viability.[1][2][3] Instead of a steep sigmoidal curve that drops to 0%, the curve plateaus at a certain level of viability (e.g., 20-50%). This indicates that a fraction of the cell population is unresponsive to the compound at the tested concentrations.[1]

Q3: What are the primary causes of trailing growth observed with this compound?

The causes can be broadly categorized into three areas:

  • Compound-Related Issues: Poor solubility of this compound in culture media at higher concentrations, or degradation of the compound over the course of a multi-day assay.

  • Biological & Target-Related Issues: The presence of a pre-existing resistant subpopulation of cells, development of acquired resistance through activation of compensatory signaling pathways, or a cytostatic rather than cytotoxic mechanism of action.[4]

  • Assay-Related Artifacts: Incorrect assay timing, suboptimal cell seeding density, or limitations of the chosen viability assay (e.g., metabolic assays may not fully reflect cell death).[4][5]

Troubleshooting Guide for Trailing Growth

Q4: My dose-response curve for this compound is shallow and plateaus at 30% viability. How can I determine the cause?

A plateau suggests that a portion of the cell population is insensitive to this compound's effects under the current assay conditions. To diagnose the cause, a systematic approach is recommended. Start by investigating potential compound issues, then move to assay optimization, and finally explore biological causes.

Q5: How can I investigate if compound solubility or stability is the issue?

Poor solubility or degradation can lead to a lower effective concentration of the compound than intended, especially at the higher end of the dose-response curve.

  • Solubility Check: Prepare the highest concentration of this compound in your cell culture medium and inspect it under a microscope. Look for signs of precipitation or crystals. If precipitation is observed, consider using a lower top concentration or preparing intermediate dilutions in a different solvent before final dilution in media.

  • Stability Test: To test stability, incubate this compound in the complete culture medium at 37°C for the full duration of your assay (e.g., 72 hours). At different time points (0, 24, 48, 72 hours), retrieve an aliquot and analyze the concentration of the parent compound using an appropriate analytical method like HPLC-MS. A significant decrease in concentration over time indicates instability.

Q6: What assay parameters can I optimize to mitigate the trailing growth effect?

Optimizing assay conditions is a critical step in resolving ambiguous dose-response curves.[6]

  • Adjust Treatment Duration: The trailing effect can be time-dependent.[7] A cytostatic agent like this compound may require a longer incubation period to manifest its full effect. Compare the dose-response curve at 48, 72, and 96 hours. A longer duration might allow the resistant population to be overcome or for a cytotoxic effect to become apparent.

  • Optimize Cell Seeding Density: High cell densities can lead to nutrient depletion and changes in media pH, which can affect compound efficacy and cell growth.[2][3] Perform a cell titration experiment to find a seeding density that allows for logarithmic growth throughout the assay duration without reaching over-confluence in the vehicle-treated wells.

  • Switch Viability Assay Method: Different viability assays measure different cellular properties.[5][8]

    • Metabolic Assays (e.g., MTT, MTS, CellTiter-Glo®): These measure metabolic activity, which may not always correlate directly with cell number or death.[4][5] A cell can be growth-arrested (cytostatic effect) but still metabolically active, leading to a high background signal.

    • Membrane Integrity Assays (e.g., LDH release, Propidium Iodide): These specifically measure cell death (cytotoxicity).[8]

    • Direct Cell Counting/Imaging: This is the most direct method to assess cell proliferation.

    • Recommendation: Compare the results from a metabolic assay with a direct cell counting or a cytotoxicity assay to determine if this compound is primarily cytostatic or cytotoxic in your model.

Q7: How can I determine if a resistant cell sub-population is the cause of trailing growth?

If you have ruled out compound and assay issues, the trailing growth is likely due to biological factors.

  • Clonogenic (Colony Formation) Assay: This is a longer-term assay (10-14 days) that measures the ability of single cells to proliferate and form colonies.[9] It is considered a gold standard for determining cell reproductive viability after treatment. A trailing effect in a short-term assay may disappear in a clonogenic assay, indicating that while some cells survive initial treatment, their proliferative capacity is ultimately compromised.

  • Single-Cell Cloning: Isolate and expand single cells from the parent population. Then, perform dose-response assays on these individual clones. You may identify clones that are inherently resistant to this compound, confirming the heterogeneity of the original population.

Data Presentation

Table 1: Example Dose-Response Data for this compound Exhibiting Trailing Growth

This compound Conc. (nM)% Viability (72h)
0 (Vehicle)100.0
0.198.5
191.2
1075.4
10050.1
100035.8
1000033.2
10000032.5

Table 2: Comparison of Assay Parameters on this compound Dose-Response

This table illustrates how changing the assay duration can affect key parameters of the dose-response curve.

Assay ParameterIC50 (nM)Emax (% Inhibition)Plateau (% Viability)
Standard (72h Incubation) 11567.5%32.5%
Optimized (96h Incubation) 8585.2%14.8%

Experimental Protocols

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps for a typical cell viability assay using a 96-well plate format.

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate suitable for luminescence measurements.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10-point serial dilution series of this compound in DMSO.

    • Further dilute this series in complete culture medium to create a 2X working solution.

    • Remove the old medium from the cells and add 100 µL of the 2X compound solution to the corresponding wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (media only) controls.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reconstituted reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the average background signal (from no-cell wells) from all other wells.

    • Calculate percent viability for each concentration relative to the vehicle control: (% Viability) = (Signal_treated / Signal_vehicle) * 100.

    • Plot the percent viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Mandatory Visualizations

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes SM4470 This compound SM4470->PI3K SM4470->mTORC1 Secondary target

Caption: Hypothetical signaling pathway inhibited by this compound.

workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 5: Assay Readout seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate (24h) for cell attachment seed->incubate1 treat 3. Add this compound Serial Dilutions incubate1->treat incubate2 4. Incubate (e.g., 72h) treat->incubate2 add_reagent 5. Add Viability Reagent (e.g., CTG) incubate2->add_reagent read 6. Measure Signal (Luminescence) add_reagent->read analyze 7. Analyze Data & Plot Dose-Response Curve read->analyze G node_action node_action node_cause node_cause start Trailing Growth Observed? q_compound Check Compound Properties start->q_compound Yes a_solubility Optimize solvent/ Lower top concentration q_compound->a_solubility Precipitation? q_assay Optimize Assay Parameters q_compound->q_assay No Precipitation a_time Compare 48, 72, 96h incubation periods q_assay->a_time Change Time? a_density Test lower seeding densities q_assay->a_density Change Density? q_bio Investigate Biological Cause q_assay->q_bio No Change cause_hetero Cause: Cell Heterogeneity/ Resistance q_bio->cause_hetero Yes cause_static Cause: Cytostatic Mechanism q_bio->cause_static No

References

Optimizing SM-4470 dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on optimizing the in vivo dosage of SM-4470, a novel investigational agent. The following information is intended to serve as a starting point for your study design and to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse xenograft model?

A1: For initial in vivo efficacy studies in mouse xenograft models, a starting dose of 25 mg/kg administered daily via oral gavage is recommended. This recommendation is based on preliminary tolerability and pharmacokinetic data. However, the optimal dose will likely vary depending on the specific tumor model and endpoint being evaluated. We strongly advise conducting a dose-ranging study to determine the most effective and well-tolerated dose for your specific experimental conditions.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound has low aqueous solubility. A recommended formulation for oral gavage is a suspension in 0.5% (w/v) methylcellulose (B11928114) in sterile water. It is critical to ensure a uniform and stable suspension for consistent dosing.

Q3: What is the maximum tolerated dose (MTD) of this compound in mice?

A3: The MTD of this compound in healthy BALB/c mice has been determined to be approximately 100 mg/kg for daily oral administration over 14 days. At doses above the MTD, signs of toxicity, including significant weight loss and lethargy, were observed. A summary of the dose-escalation study is provided in the table below.

Q4: How can I confirm that this compound is hitting its target in vivo?

A4: To confirm target engagement, it is recommended to perform a pharmacodynamic (PD) study. This involves collecting tumor and/or surrogate tissue samples at various time points after this compound administration and measuring the levels of downstream biomarkers. For instance, if this compound targets a specific kinase, you could measure the phosphorylation status of its direct substrate via Western blot or ELISA.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in tumor growth inhibition between animals in the same treatment group. 1. Inconsistent dosing due to poor drug formulation. 2. Improper animal handling and tumor implantation technique. 3. Individual animal differences in drug metabolism.1. Ensure the dosing formulation is a homogenous and stable suspension. Vortex the suspension thoroughly before each dose administration. 2. Refine animal handling and surgical procedures to ensure consistency. 3. Increase the number of animals per group to improve statistical power.
No significant anti-tumor effect is observed even at high doses. 1. The tumor model is resistant to the mechanism of action of this compound. 2. Poor bioavailability of the compound. 3. Rapid metabolism and clearance of the drug.1. Test this compound in a panel of different tumor models to identify sensitive ones. 2. Conduct a pharmacokinetic (PK) study to determine the plasma and tumor concentrations of this compound. 3. If PK is poor, consider alternative routes of administration or formulation strategies.
Signs of toxicity (e.g., weight loss, ruffled fur) are observed at the intended therapeutic dose. 1. The dose is too high for the specific animal strain or tumor model. 2. Off-target effects of the compound. 3. Vehicle-related toxicity.1. Perform a dose de-escalation study to find a better-tolerated dose. 2. Investigate potential off-target activities of this compound. 3. Include a vehicle-only control group to rule out any adverse effects of the formulation.

Data Presentation

Table 1: Summary of Dose-Ranging and Tolerability Study of this compound in BALB/c Mice

Dose (mg/kg/day, p.o.) Mean Body Weight Change (%) Observed Toxicities Mortality
Vehicle Control+5.2%None0/10
25+3.1%None0/10
50+1.5%None0/10
100-8.7%Mild lethargy, ruffled fur0/10
200-18.2%Significant lethargy, ruffled fur, hunched posture2/10

Table 2: Pharmacokinetic Profile of a Single 50 mg/kg Oral Dose of this compound in Nude Mice

Parameter Value
Cmax (ng/mL)1250
Tmax (h)2
AUC (0-24h) (ng·h/mL)9800
Half-life (t1/2) (h)6.5

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Gradually add the this compound powder to the methylcellulose solution while vortexing to create a fine suspension.

  • Continue to vortex for 5-10 minutes to ensure a homogenous mixture.

  • Visually inspect the suspension for any large aggregates before each use. Vortex again as needed.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

  • Subcutaneously implant tumor cells into the flank of immunocompromised mice.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control daily via oral gavage.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

G cluster_workflow Experimental Workflow for In Vivo Efficacy start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Daily Treatment (this compound or Vehicle) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring monitoring->treatment Repeat for study duration endpoint End of Study & Tissue Collection monitoring->endpoint analysis Data Analysis endpoint->analysis

Caption: Workflow for a typical in vivo efficacy study.

G cluster_pathway Hypothetical Signaling Pathway of this compound receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activates mtor mTORC1 akt->mtor sm4470 This compound sm4470->akt Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical mechanism of action for this compound.

G cluster_troubleshooting Troubleshooting Logic for Poor Efficacy start No Significant Anti-Tumor Effect check_pk Conduct Pharmacokinetic Study start->check_pk check_pd Conduct Pharmacodynamic Study start->check_pd low_exposure Low Bioavailability/High Clearance check_pk->low_exposure no_target_engagement Target Not Inhibited in Tumor check_pd->no_target_engagement low_exposure->no_target_engagement No reformulate Reformulate or Change Route low_exposure->reformulate Yes increase_dose Increase Dose no_target_engagement->increase_dose Yes resistant_model Tumor Model is Resistant no_target_engagement->resistant_model No

Caption: Decision tree for troubleshooting poor in vivo efficacy.

Technical Support Center: Interpreting Trailing Endpoints

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "SM-4470" is not publicly available. The following guidance pertains to the general phenomenon of "trailing endpoints" frequently encountered in antifungal susceptibility testing. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a "trailing endpoint" in the context of susceptibility testing?

A trailing endpoint, also known as a "low-high phenotype," is a phenomenon observed during in vitro susceptibility testing, particularly with azole antifungals.[1][2] It is characterized by a low minimum inhibitory concentration (MIC) at an earlier reading time (e.g., 24 hours) and a significantly higher MIC at a later time point (e.g., 48 hours).[3][4][5] For instance, an isolate might show susceptibility at 24 hours (e.g., MIC ≤1 µg/ml) but appear resistant at 48 hours (e.g., MIC >64 µg/ml).[3][4][5] This incomplete inhibition of fungal growth at concentrations above the initial MIC can complicate the interpretation of results.[1][2]

Q2: What causes trailing endpoints?

The exact mechanisms are not fully understood, but trailing growth is thought to be multifactorial. One significant factor is the pH of the testing medium; trailing is more pronounced at a neutral or alkaline pH and can be reduced or eliminated in a more acidic environment (pH ≤ 5.0).[1][2] This suggests that the trailing phenotype is pH-dependent.[1][2] Other contributing factors may include the specific fungal isolate and the antifungal agent being tested.[3][4]

Q3: How should trailing endpoints be interpreted for clinical relevance?

Interpreting the clinical significance of trailing endpoints can be challenging. While a 48-hour reading might suggest resistance, clinical observations have shown that infections with isolates exhibiting trailing endpoints often respond to standard doses of antifungal agents.[3][5] Growing evidence suggests that these isolates are often susceptible in vivo.[1][2] Therefore, for isolates that demonstrate a trailing effect, reading the MIC at the earlier time point (e.g., 24 hours) may be more predictive of the clinical outcome.[3][4][5]

Q4: Are there standardized methods to address trailing endpoints?

While there is no universal standard for defining and interpreting trailing endpoints, some general guidance exists.[4] One approach is to define the trailing phenotype based on specific MIC cutoffs at 24 and 48 hours (e.g., 24-h MIC ≤8 μg/ml and 48-h MIC ≥32 μg/ml).[1] As mentioned, another common practice is to use the 24-hour MIC reading for clinical interpretation when trailing is observed.[3][4] Adjusting the pH of the test medium is an experimental approach to mitigate the effect.[1][2]

Data on Trailing Endpoint Observations

The following table summarizes typical minimum inhibitory concentration (MIC) values observed in studies of trailing endpoints with the antifungal agent fluconazole.

Reading TimepointTypical MIC for Trailing IsolatesInterpretation at this Timepoint
24 hours≤1 µg/ml - ≤8 µg/mlSusceptible[1][3][4]
48 hours>64 µg/ml or ≥32 µg/mlResistant[1][3][4]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing (NCCLS/CLSI Method)

This protocol is a generalized procedure where trailing endpoints are often observed.

  • Inoculum Preparation: The fungal isolate is grown on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity to achieve a final inoculum concentration in the test wells.

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using a standardized growth medium like RPMI 1640.

  • Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plate is incubated at a specified temperature (e.g., 35°C).

  • Reading Endpoints: The MIC is determined by visual inspection or using a spectrophotometer at 24 and 48 hours. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.

  • Identification of Trailing: A trailing endpoint is noted if a low MIC is observed at 24 hours, followed by a substantially higher MIC at 48 hours.

Decision Pathway for Interpreting Trailing Endpoints

TrailingEndpointWorkflow Start Susceptibility Test Performed Read24h Read MIC at 24 Hours Start->Read24h Read48h Read MIC at 48 Hours Read24h->Read48h CheckTrailing Compare 24h and 48h MICs Read48h->CheckTrailing NoTrailing Consistent MICs: Report 48h Result CheckTrailing->NoTrailing No Significant Difference Trailing Trailing Endpoint Identified: 24h MIC Low, 48h MIC High CheckTrailing->Trailing Significant Difference Interpret24h Consider 24h MIC for Clinical Interpretation Trailing->Interpret24h FurtherTests Consider Further Investigation: - pH-adjusted medium - Alternative methods Interpret24h->FurtherTests

Caption: Workflow for identifying and interpreting trailing endpoints in susceptibility testing.

References

Technical Support Center: Overcoming Poor SM-4470 Performance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vitro experiments with SM-4470, a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

FAQs: Quick Solutions to Common Problems

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the Activin receptor-like kinase 5 (ALK5), the type I receptor for TGF-β. By inhibiting the kinase activity of ALK5, this compound prevents the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3. This disruption of the canonical TGF-β signaling cascade blocks the transcription of TGF-β target genes involved in processes such as cell proliferation, differentiation, and fibrosis.

Q2: My cells are not responding to this compound treatment. What are the possible reasons?

A2: Lack of cellular response to this compound can stem from several factors:

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit ALK5 in your specific cell type.

  • Compound Insolubility: this compound may have precipitated out of the culture medium.

  • Cell Health and Density: Unhealthy or overly confluent cells may exhibit altered signaling pathways and drug responses.

  • Inactive TGF-β Pathway: The TGF-β pathway may not be active in your cell line under the chosen experimental conditions.

Q3: I am observing high levels of cytotoxicity even at low concentrations of this compound. What should I do?

A3: Unusually high cytotoxicity can be due to:

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to your cells.

  • Off-Target Effects: While this compound is selective for ALK5, high concentrations may lead to off-target kinase inhibition.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the TGF-β pathway.

Q4: How can I confirm that this compound is inhibiting the TGF-β pathway in my experiment?

A4: The most direct way to confirm the on-target activity of this compound is to measure the phosphorylation levels of SMAD2 and/or SMAD3. A successful inhibition by this compound will result in a significant decrease in the levels of phosphorylated SMAD2/3 upon stimulation with TGF-β1. This can be assessed by Western blotting or ELISA.

Troubleshooting Guides

Problem 1: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Solution
Variability in Compound Preparation Prepare a fresh stock solution of this compound for each experiment. Ensure complete dissolution in the appropriate solvent (e.g., DMSO) before further dilution in culture medium.
Inconsistent Cell Seeding Density Optimize and standardize the cell seeding density for your assays. Use a consistent number of viable cells for each experiment.
Fluctuations in Incubation Conditions Maintain consistent temperature, CO2 levels, and humidity in the cell culture incubator. Avoid frequent opening of the incubator door.
Batch-to-Batch Variation of Reagents Use reagents from the same lot whenever possible. If a new lot is introduced, perform a bridging experiment to ensure consistency.
Problem 2: Poor Solubility of this compound in Culture Medium
Potential Cause Recommended Solution
Precipitation upon Dilution Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting into aqueous culture medium, add the stock solution dropwise while vortexing to ensure rapid and even dispersion. Avoid using a final DMSO concentration above 0.5%, as it can be toxic to many cell lines.
Low Aqueous Solubility Consider using a formulation aid, such as a small percentage of a non-ionic surfactant (e.g., Tween® 80) or encapsulation in a delivery vehicle, though these should be tested for their own effects on the cells.
Incorrect pH of the Medium Ensure the pH of your culture medium is within the optimal range for both your cells and the stability of this compound.

Quantitative Data Summary

While specific IC50 values for this compound are not broadly published and can be cell-line dependent, the following table provides a general reference for the potency of selective ALK5 inhibitors. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell system.

Compound Type Target Typical IC50 Range (in vitro kinase assay) Typical Effective Concentration (cell-based assay)
Selective ALK5 InhibitorsALK51 - 100 nM0.1 - 10 µM

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of TGF-β-induced signaling in a specific cell line.

Materials:

  • Cell line of interest (e.g., A549, HaCaT)

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • Recombinant human TGF-β1

  • 96-well cell culture plates

  • Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo®) or for measuring p-SMAD2/3 levels (Western blot or ELISA)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Pre-incubate the cells with the compound for 1-2 hours.

  • Stimulation: Add recombinant human TGF-β1 to all wells (except for the unstimulated control) at a final concentration of 5 ng/mL.

  • Incubation: Incubate the plate for the desired time point (e.g., 30 minutes for p-SMAD analysis, 24-72 hours for cell viability).

  • Assay: Perform the chosen readout assay (Western blot for p-SMAD2/3, ELISA for a secreted reporter, or a cell viability assay).

  • Data Analysis: Plot the response (e.g., % inhibition of p-SMAD2/3 signal, % cell viability) against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of SMAD2/3 Phosphorylation

Objective: To qualitatively or semi-quantitatively assess the inhibition of TGF-β-induced SMAD2/3 phosphorylation by this compound.

Materials:

  • Cells treated as described in Protocol 1 (steps 1-5, using 6-well plates)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, anti-total-SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify the bands for phosphorylated and total SMAD proteins. Normalize the phosphorylated SMAD signal to the total SMAD signal and the loading control.

Visualizations

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Translocates & Initiates This compound This compound This compound->ALK5 Inhibits

Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

troubleshooting_workflow Start Poor this compound Performance Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Check_Solubility Is this compound soluble in media? Check_Concentration->Check_Solubility Yes Dose_Response Perform dose-response (0.1 - 10 µM) Check_Concentration->Dose_Response No Check_Cells Are cells healthy and at optimal density? Check_Solubility->Check_Cells Yes Solubilization Optimize solubilization protocol (e.g., vortexing during dilution) Check_Solubility->Solubilization No Check_Pathway Is TGF-β pathway active? Check_Cells->Check_Pathway Yes Optimize_Culture Optimize cell culture conditions (seeding density, media) Check_Cells->Optimize_Culture No Activate_Pathway Stimulate with TGF-β1 (e.g., 5 ng/mL) Check_Pathway->Activate_Pathway No Success Successful Experiment Check_Pathway->Success Yes Dose_Response->Check_Solubility Solubilization->Check_Cells Optimize_Culture->Check_Pathway Activate_Pathway->Success

Caption: A logical workflow for troubleshooting poor this compound in vitro performance.

logical_relationships cluster_factors Experimental Factors cluster_outcomes Experimental Outcomes Concentration This compound Concentration Inhibition Inhibition of p-SMAD2/3 Concentration->Inhibition Directly affects Cytotoxicity Observed Cytotoxicity Concentration->Cytotoxicity Can increase Solubility This compound Solubility Solubility->Concentration Influences effective Cell_Health Cell Health & Density Cell_Health->Inhibition Modulates response Cell_Health->Cytotoxicity Affects sensitivity TGF_beta_Activity TGF-β Pathway Activity TGF_beta_Activity->Inhibition Prerequisite for Phenotype Desired Cellular Phenotype Inhibition->Phenotype Leads to

Caption: Key experimental factors and their relationships to outcomes in this compound assays.

SM-4470 and serum protein binding effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding SM-4470, with a focus on mitigating the effects of serum protein binding in experimental assays.

Troubleshooting Guide

This section addresses specific issues researchers may encounter when working with this compound, particularly discrepancies in potency observed between different assay formats.

Q1: Why is the IC50 value of this compound significantly higher in my cell-based assay (with serum) compared to my biochemical assay (without serum)?

A1: This phenomenon, known as an "IC50 shift," is commonly observed for compounds that bind to serum proteins.[1][2] In the bloodstream or in cell culture media containing serum, a significant portion of a drug can bind reversibly to proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG).[1][3]

According to the "free drug hypothesis," only the unbound (free) fraction of this compound is available to cross cell membranes and interact with its intended molecular target.[1][4][5] When serum is present, a large portion of this compound becomes sequestered by these proteins, reducing its free concentration and thus its apparent potency. This leads to a higher IC50 value.[1] The magnitude of this shift is directly related to the compound's affinity for these serum proteins.[2]

Q2: My results show high variability between wells in my cell-based assay. Could this be related to protein binding?

A2: Yes, high variability can be an indirect consequence of protein binding, often compounded by other experimental factors.

  • Inconsistent Equilibration: If this compound and serum proteins are not adequately pre-incubated to reach binding equilibrium before being added to the cells, the free fraction can vary.[1]

  • Non-Specific Binding to Labware: Highly lipophilic compounds, which often exhibit high protein binding, can also adsorb to the plastic surfaces of assay plates.[6][7] This can reduce the effective concentration of the compound in the media.

  • Cell Plating and Media Volume: Uneven cell distribution or variations in media volume can lead to inconsistent results, and these effects can be magnified when dealing with a compound whose availability is already limited by protein binding.[8] Using a consistent, maximum well volume (e.g., 200 µL in a 96-well plate) can help minimize evaporation and its effects on concentration.[8]

Q3: How can I obtain a more accurate measure of this compound's potency in a physiological context?

A3: To better understand the true potency, you need to determine the fraction of this compound that is unbound in your assay conditions.

  • Measure the Fraction Unbound (fu): The most direct method is to experimentally measure the percentage of this compound that does not bind to plasma proteins. Equilibrium Dialysis is the gold-standard technique for this.[9][10][11]

  • Correct the IC50 Value: Once you have the fraction unbound (fu), you can calculate a corrected IC50 value that reflects the potency of the free drug. This provides a more accurate number for predicting in vivo efficacy.

  • Conduct an IC50 Shift Assay: Systematically measure the IC50 of this compound in the presence of varying concentrations of a specific serum protein (like HSA) or whole serum. This can be used to calculate the dissociation constant (Kd) for the compound-protein interaction and predict the extent of protein binding.[2][12]

Frequently Asked Questions (FAQs)

Q1: What is serum protein binding and why is it important in drug development?

A1: Serum protein binding is the reversible interaction of a drug with proteins in blood plasma.[1] This is a critical parameter in drug discovery because the extent of binding influences a drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties. Only the unbound fraction of a drug is considered pharmacologically active, as it is free to distribute to tissues, interact with its target, be metabolized, and be excreted.[6][13] High protein binding can affect dosing, efficacy, and potential for drug-drug interactions.[6]

Q2: What are the primary methods to measure plasma protein binding?

A2: Several well-established methods are used, each with its own advantages and limitations.[14] The choice often depends on the compound's properties and the required throughput.[9]

MethodPrincipleAdvantagesDisadvantages
Equilibrium Dialysis A semi-permeable membrane separates a plasma/drug solution from a buffer solution. Only the unbound drug can cross the membrane. At equilibrium, the concentration in the buffer equals the free drug concentration in the plasma.[15]Gold standard, highly accurate.[10]Labor-intensive, time-consuming (can be >24 hours, though rapid versions exist).[4][15]
Ultrafiltration A filter with a specific molecular weight cutoff is used to physically separate the small, unbound drug from the large proteins and protein-bound drug via centrifugation.[9][15]Faster than traditional dialysis.[15]Prone to artifacts from non-specific binding to the filter and device.[16]
Ultracentrifugation High-speed centrifugation separates the heavier protein-bound drug from the lighter free drug in solution without a membrane.[9][14]Useful for highly bound or lipophilic drugs; avoids membrane-related issues.[9][17]Requires expensive equipment; potential for sedimentation issues.[17]
Q3: How is the percentage of protein binding calculated from an Equilibrium Dialysis experiment?

A3: The calculation is straightforward. After the dialysis reaches equilibrium, the drug concentration is measured in both the plasma-containing chamber and the buffer-only chamber. The concentration in the buffer chamber represents the unbound or free drug concentration.

The key formulas are:

  • Fraction Unbound (fu):

    • fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)[16]

  • Percentage Bound (% Bound):

    • % Bound = (1 - fu) * 100

Q4: What is an "IC50 shift" and what can the data tell me?

A4: An IC50 shift refers to the change—typically an increase—in a compound's IC50 value when serum or serum proteins are added to an in vitro assay.[1][2] Analyzing this shift provides valuable information:

  • Qualitative Assessment: A large shift indicates that the compound binds significantly to serum proteins. A shift of more than 1.5 to 2-fold is often considered significant.[18][19]

  • Quantitative Prediction: By measuring the IC50 at several different protein concentrations, you can create a model that estimates the dissociation constant (Kd) between your compound and the serum proteins.[12] This allows for a more quantitative prediction of the free fraction available in vivo.[2]

The following table shows a hypothetical example of an IC50 shift for this compound in the presence of increasing concentrations of Human Serum Albumin (HSA).

HSA Concentration (%)Apparent IC50 (nM)Fold Shift (vs. 0% HSA)
0101.0
1555.5
211011.0
421521.5

Visualizations and Protocols

Logical Troubleshooting Workflow

This diagram outlines the decision-making process when encountering a discrepancy between biochemical and cell-based assay results for this compound.

A Start: Potency discrepancy observed (Biochemical IC50 << Cell-based IC50) B Hypothesis: Is serum protein binding (SPB) the likely cause? A->B C Action: Perform IC50 Shift Assay with varying serum concentrations B->C Yes D Result: Significant IC50 shift observed? C->D E Conclusion: High SPB is confirmed. Potency is masked by low free fraction. D->E Yes G Result: No significant shift D->G No F Next Step: Quantify Fraction Unbound (fu) using Equilibrium Dialysis. E->F I Action: Calculate protein-corrected IC50. Use fu for PK/PD modeling. F->I H Alternative Hypotheses: - Poor cell permeability? - Active efflux? - Compound instability? G->H

Troubleshooting workflow for potency discrepancies.
Signaling Pathway Interaction

This diagram illustrates the "free drug hypothesis," where only the unbound fraction of this compound can interact with its intracellular target kinase to block the downstream signaling pathway.

cluster_extracellular Extracellular Space / Plasma cluster_intracellular Intracellular Space SM_Total Total this compound SM_Bound Bound this compound SM_Total->SM_Bound Binding Equilibrium SerumProtein Serum Protein (e.g., Albumin) SM_Bound->SerumProtein SM_Free Free this compound SM_Bound->SM_Free Target Target Kinase SM_Free->Target Enters Cell & Binds Substrate Substrate Target->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Target->P_Substrate Inhibition Response Cellular Response P_Substrate->Response

Only free this compound can inhibit the target pathway.

Experimental Protocol: Equilibrium Dialysis

This protocol outlines the steps for determining the plasma protein binding of this compound using a 96-well rapid equilibrium dialysis (RED) device.[11][20]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control human plasma (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device plate with inserts (e.g., 8K MWCO membrane)[11]

  • Sealing tape

  • Incubator shaker set to 37°C

  • 96-well collection plates

  • Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of this compound Spiked Plasma:

    • Pre-warm human plasma and PBS to 37°C.

    • Spike the plasma with this compound stock solution to achieve the desired final concentration (e.g., 2 µM). Ensure the final DMSO concentration is low (<0.5%) to avoid affecting protein integrity.

    • Vortex gently to mix.

  • Loading the RED Device:

    • Add the this compound spiked plasma to the sample chamber (red-ringed side) of each RED device insert (e.g., 200 µL).[20]

    • Add an equal volume of PBS to the buffer chamber of each insert (e.g., 350 µL).[20]

    • Cover the entire unit securely with sealing tape to prevent evaporation.

  • Incubation:

    • Place the sealed RED plate onto an orbital shaker in an incubator.

    • Incubate at 37°C with shaking (e.g., 300 RPM) for the predetermined equilibrium time (typically 4-6 hours for RED devices).[20][21]

  • Sample Collection:

    • After incubation, carefully remove the sealing tape.

    • From the buffer chamber of each insert, transfer an aliquot (e.g., 50 µL) to a well in a 96-well collection plate.

    • To this buffer sample, add an equal volume (50 µL) of blank control plasma to match the matrix of the other samples ("matrix matching").

    • From the plasma chamber of each insert, transfer an equal aliquot (50 µL) to a separate well in the same collection plate.

    • To this plasma sample, add an equal volume (50 µL) of PBS to maintain matrix consistency.[4]

  • Sample Processing for Analysis:

    • To all wells in the collection plate, add a protein precipitation agent, such as 3-4 volumes of ice-cold ACN containing an internal standard (e.g., 200 µL).[4]

    • Seal and vortex the plate to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant from each well to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the concentration of this compound in both the buffer and plasma fractions.

Experimental Workflow Diagram

A 1. Prepare this compound Spiked Plasma B 2. Load Samples into RED Device - Plasma Chamber: Spiked Plasma - Buffer Chamber: PBS A->B C 3. Seal Plate & Incubate (37°C with shaking, 4-6h) B->C D 4. Collect Aliquots (Plasma & Buffer) C->D E 5. Matrix Match Samples - Buffer + Blank Plasma - Plasma + PBS D->E F 6. Protein Precipitation (Add ACN + Internal Standard) E->F G 7. Centrifuge to Pellet Proteins F->G H 8. Analyze Supernatant by LC-MS/MS G->H I 9. Calculate fu and % Bound H->I

Workflow for Equilibrium Dialysis experiment.

References

Technical Support Center: Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in antifungal susceptibility testing (AST). It addresses common issues encountered during experiments to help ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My MIC results for a quality control (QC) strain are consistently out of the acceptable range. What should I do?

A1: When QC results fall outside the established range, it indicates a potential issue with the testing process. Systematically check the following:

  • Inoculum Preparation: Ensure the inoculum density is correctly standardized. For yeasts, a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL is typically required for broth microdilution methods.[1][2] An incorrect inoculum size can lead to erroneously high or low MIC values.

  • Media: Verify that the correct medium was used (e.g., RPMI-1640 with MOPS buffer for CLSI broth microdilution).[2] Check the expiration date and storage conditions of the media. Lot-to-lot variability can also be a factor, so it's good practice to test new lots with QC strains.[1]

  • Antifungal Agents: Confirm the correct preparation and storage of the antifungal drug solutions. Ensure they have not expired.

  • Incubation Conditions: Check the incubator temperature (typically 35°C) and incubation time (e.g., 24 hours for Candida spp., up to 72 hours for Cryptococcus spp.).[3][4]

  • Endpoint Reading: Ensure the MIC is being read correctly. For azoles and echinocandins against yeasts, the MIC is typically the lowest concentration that produces a significant reduction in growth (≥50%) compared to the growth control.[1][4] For amphotericin B, the endpoint is complete inhibition of growth.[4][5]

Q2: I'm observing "trailing growth" in my broth microdilution assay. How should I interpret the MIC?

A2: Trailing growth, which is characterized by reduced but persistent growth across a wide range of drug concentrations, can make MIC determination difficult.[1][3] This phenomenon is particularly common with fungistatic agents like azoles. For Candida species, it is often recommended to read the MIC at 24 hours of incubation, as trailing effects can become more pronounced at 48 hours, potentially leading to a misinterpretation of resistance.[1][3] The recommended endpoint for azoles is the lowest concentration that produces a prominent reduction in growth (typically ≥50%) compared to the growth control.[1]

Q3: What is the "paradoxical effect," and could it explain unexpected growth at high antifungal concentrations?

A3: The paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where a fungal isolate shows susceptibility to an antifungal at lower concentrations but exhibits growth at higher concentrations above the MIC.[1] This has been notably observed with echinocandins and is often linked to an upregulation of chitin (B13524) synthesis in the fungal cell wall as a stress response. If you observe this, the MIC should be read as the lowest concentration that inhibits growth before the paradoxical growth occurs.

Q4: My disk diffusion zone sizes are inconsistent. What are the likely causes?

A4: Inconsistent zone sizes in disk diffusion assays can be attributed to several factors:

  • Inoculum Density: The turbidity of the fungal suspension must be standardized (typically to a 0.5 McFarland standard).

  • Agar (B569324) Plate Preparation: Ensure the agar has a uniform depth and that the surface is dry before applying the disks.

  • Disk Placement: Disks should be placed firmly on the agar to ensure complete contact.

  • Incubation: Plates should be incubated promptly after disk application under the correct temperature and atmospheric conditions.

Q5: Can I use EUCAST breakpoints with a CLSI testing method, or vice versa?

A5: No, it is not recommended to interchange breakpoints and testing methods from different standards development organizations like EUCAST and CLSI.[4] There are important differences in their methodologies, including inoculum size, media composition, and endpoint reading, which can lead to different MIC results.[6] Always use the interpretive criteria that correspond to the testing method performed.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during antifungal susceptibility testing.

Issue 1: No Fungal Growth in the Growth Control Well
  • Potential Cause: Inoculum viability issue or incorrect inoculum preparation.

  • Troubleshooting Steps:

    • Verify the viability of the fungal isolate by subculturing onto fresh agar.

    • Ensure the inoculum was prepared from a fresh (24-48 hour) culture.[1]

    • Confirm the correct diluents and media were used for inoculum preparation.

    • Double-check the incubation conditions (temperature and duration).

Issue 2: Contamination in Microdilution Wells
  • Potential Cause: Non-sterile technique during plate preparation or inoculation.

  • Troubleshooting Steps:

    • Review and reinforce aseptic techniques for all steps of the procedure.

    • Ensure all reagents, media, and equipment are sterile.

    • If preparing plates in-house, perform sterility checks on a subset of the batch.

Issue 3: MICs for Echinocandins are Difficult to Read
  • Potential Cause: Echinocandins often produce a different growth endpoint.

  • Troubleshooting Steps:

    • Instead of looking for complete growth inhibition, the endpoint for echinocandins against molds is the Minimum Effective Concentration (MEC). This is the lowest drug concentration that leads to the growth of small, compact, rounded hyphal forms instead of the typical filamentous growth.[6]

    • For yeasts, the endpoint is a significant reduction in turbidity (≥50%).

Quantitative Data Summary

The following tables provide the acceptable quality control (QC) ranges for minimum inhibitory concentrations (MICs) of various antifungal agents against reference yeast strains, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: CLSI Quality Control MIC Ranges for Candida parapsilosis ATCC 22019

Antifungal Agent24-hour MIC Range (µg/mL)48-hour MIC Range (µg/mL)
Amphotericin B0.25 - 1.00.25 - 2.0
Anidulafungin0.5 - 4.00.5 - 4.0
Caspofungin0.25 - 2.00.5 - 4.0
Fluconazole1.0 - 8.02.0 - 16.0
Itraconazole0.03 - 0.250.06 - 0.5
Micafungin0.12 - 1.00.25 - 2.0
Posaconazole0.06 - 0.50.12 - 1.0
Voriconazole0.015 - 0.120.03 - 0.25

Table 2: CLSI Quality Control MIC Ranges for Candida krusei ATCC 6258

Antifungal Agent24-hour MIC Range (µg/mL)48-hour MIC Range (µg/mL)
Amphotericin B0.5 - 2.00.5 - 2.0
Anidulafungin0.06 - 0.50.12 - 1.0
Caspofungin0.12 - 1.00.25 - 2.0
Fluconazole8.0 - 64.016.0 - 128.0
Itraconazole0.12 - 1.00.25 - 2.0
Micafungin0.06 - 0.50.12 - 1.0
Posaconazole0.25 - 2.00.5 - 4.0
Voriconazole0.06 - 0.50.12 - 1.0

Note: Data is compiled from various CLSI documents and publications. Always refer to the latest version of the relevant CLSI standards (e.g., M27, M60) for the most current QC ranges.[2]

Experimental Protocols

Broth Microdilution Method (Based on CLSI M27)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a yeast isolate.

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of antifungal agents at 100 times the highest concentration to be tested, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) into each well of a 96-well microtiter plate.

    • Perform serial twofold dilutions of the antifungal agents directly in the plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • From a 24-48 hour culture on Sabouraud dextrose agar, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum density of 1-5 x 10³ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized inoculum. This will result in a final volume of 200 µL and a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[2]

  • Incubation: Incubate the plates at 35°C for 24-48 hours (or longer for slower-growing species like Cryptococcus).[4]

  • Reading Results:

    • Visually read the MIC by comparing the growth in each well to the growth control well (no drug).

    • For azoles and echinocandins, the MIC is the lowest concentration showing a prominent decrease in turbidity (≥50% inhibition).[1][4]

    • For amphotericin B, the MIC is the lowest concentration with complete inhibition of growth.[4][5]

Disk Diffusion Method (Based on CLSI M44)

This method provides a qualitative assessment of susceptibility based on the zone of growth inhibition around an antifungal-impregnated disk.

  • Media Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.[5] Pour to a uniform depth of 4 mm in petri dishes.

  • Inoculum Preparation: Prepare a yeast suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees each time to ensure even distribution.

  • Disk Application: Aseptically apply the antifungal disks to the surface of the inoculated agar. Gently press each disk to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35°C for 24 hours.

  • Reading Results: Measure the diameter of the zones of complete growth inhibition to the nearest millimeter. Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to the breakpoints established by CLSI.

Visualizations

Troubleshooting_Workflow start QC MIC Out of Range check_inoculum Check Inoculum Preparation (Density, Freshness) start->check_inoculum check_media Check Media (Type, Expiration, Lot#) check_inoculum->check_media Inoculum OK resolve Issue Resolved check_inoculum->resolve Error Found & Corrected check_antifungal Check Antifungal Agent (Preparation, Storage) check_media->check_antifungal Media OK check_media->resolve Error Found & Corrected check_incubation Check Incubation (Temperature, Time) check_antifungal->check_incubation Antifungal OK check_antifungal->resolve Error Found & Corrected check_reading Check Endpoint Reading (Correct Criteria?) check_incubation->check_reading Incubation OK check_incubation->resolve Error Found & Corrected check_reading->resolve Error Found & Corrected retest Retest with New Reagents check_reading->retest Reading OK, issue persists retest->resolve

Caption: A workflow for troubleshooting out-of-range QC MIC results.

Azole_Resistance_Pathway cluster_resistance Resistance Mechanisms fluconazole Fluconazole erg11 Erg11p (Lanosterol 14α-demethylase) fluconazole->erg11 Inhibits ergosterol Ergosterol Synthesis erg11->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane erg11_mutation Point mutations in ERG11 gene erg11_mutation->erg11 Alters target enzyme erg11_overexpression Upregulation of ERG11 gene erg11_overexpression->erg11 Increases target enzyme efflux_pumps Overexpression of Efflux Pumps (CDR, MDR) efflux_pumps->fluconazole Pumps out drug

Caption: Key mechanisms of azole resistance in Candida albicans.

References

Validation & Comparative

In Vitro Antifungal Activity: A Comparative Overview of SM-4470 and Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characteristics of the imidazole (B134444) antifungal agent SM-4470 and the triazole itraconazole (B105839). This document summarizes available data on their antifungal activity, mechanism of action, and the experimental protocols used for in vitro evaluation.

Disclaimer: Direct comparative in vitro studies between this compound and itraconazole are not available in the public domain. The data presented here is compiled from individual studies on each compound and should be interpreted with caution as it does not stem from head-to-head comparisons.

Introduction

This compound is an orally active imidazole antifungal compound, identified as (R)-3-(n-butylthio)-2-(2,4-dichlorophenyl)-1-(imidazole-1-yl)-2-propanol hydrochloride.[1][2] It has demonstrated in vivo activity against various fungal pathogens.[1][2] Itraconazole is a well-established triazole antifungal agent with a broad spectrum of activity against a wide range of yeasts and molds. This guide aims to provide a comparative summary of the available in vitro data for these two azole antifungal agents.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Both this compound, as an imidazole, and itraconazole, as a triazole, belong to the azole class of antifungal agents. Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[3][4][5] This inhibition is achieved by targeting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[3][5] The disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols in the fungal cell membrane, altering its fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and, at higher concentrations, cell death.[3][4][6]

Ergosterol Biosynthesis Pathway Inhibition by Azole Antifungals Mechanism of Action of Azole Antifungals acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane Essential Component inhibition Inhibition of Fungal Growth fungal_cell_membrane->inhibition Disruption leads to azole This compound (Imidazole) Itraconazole (Triazole) azole->cyp51 Inhibits cyp51->ergosterol Conversion Broth Microdilution Antifungal Susceptibility Testing Workflow Generalized Workflow for In Vitro Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungi 1. Prepare Fungal Inoculum (Standardized cell density) inoculate 3. Inoculate Microtiter Plate Wells (containing drug dilutions and growth medium) prep_fungi->inoculate prep_drug 2. Prepare Serial Dilutions of Antifungal Agent prep_drug->inoculate incubate 4. Incubate Plates (e.g., 35°C for 24-48 hours) inoculate->incubate read_mic 5. Read MICs (Visually or spectrophotometrically) incubate->read_mic interpret 6. Interpret Results (Determine MIC value) read_mic->interpret

References

Head-to-Head Comparison: SM-4470 and Voriconazole in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug development, a thorough evaluation of novel and existing compounds is critical for advancing therapeutic strategies. This guide provides a detailed comparison of SM-4470, an imidazole (B134444) derivative, and voriconazole (B182144), a second-generation triazole. While direct head-to-head studies are unavailable, this document compiles and contrasts the existing experimental data for both compounds to offer a valuable resource for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

This compound is an orally active imidazole antifungal agent.[1][2] Like other imidazole and triazole antifungals, its mechanism of action is predicated on the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane.[3] Disruption of ergosterol production leads to increased membrane permeability and ultimately, fungal cell death.[4][5]

Voriconazole is a broad-spectrum triazole antifungal that also targets the fungal cell membrane by inhibiting the cytochrome P450-dependent enzyme 14α-lanosterol demethylase.[5][6] This enzyme is vital for the synthesis of ergosterol.[5][6] Voriconazole's high affinity for this fungal enzyme makes it a potent antifungal agent.[7] It is generally considered fungistatic against yeasts but can be fungicidal against certain filamentous fungi like Aspergillus species.[6]

cluster_azole Azole Antifungal Action cluster_pathway Ergosterol Biosynthesis Pathway This compound This compound 14-alpha-demethylase (CYP51) 14-alpha-demethylase (CYP51) This compound->14-alpha-demethylase (CYP51) Inhibition Voriconazole Voriconazole Voriconazole->14-alpha-demethylase (CYP51) Inhibition Lanosterol Lanosterol Lanosterol->14-alpha-demethylase (CYP51) Intermediate Sterols Intermediate Sterols 14-alpha-demethylase (CYP51)->Intermediate Sterols Ergosterol Ergosterol Intermediate Sterols->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Essential for

Figure 1. Simplified signaling pathway of azole antifungal agents.

In Vitro Antifungal Activity

A direct comparison of the in vitro activity of this compound and voriconazole is challenging due to the limited publicly available data for this compound. The available literature describes this compound as having inhibitory activity against yeasts, Aspergillus, and dermatophytes, but specific Minimum Inhibitory Concentration (MIC) values from standardized assays are not provided.

Voriconazole, on the other hand, has been extensively studied, and a wealth of in vitro data is available.

Table 1: In Vitro Antifungal Activity of Voriconazole against Various Fungal Pathogens

Fungal SpeciesMIC Range (μg/mL)MIC90 (μg/mL)
Candida albicans0.03 - 2.00.06
Candida glabrata0.03 - 8.01.0
Candida krusei0.06 - 4.00.5
Aspergillus fumigatus≤0.03 - 2.00.5
Aspergillus flavus0.12 - 2.01.0
Fusarium oxysporum0.25 - 8.08.0
Scedosporium apiospermum0.06 - 2.00.5

Note: Data compiled from multiple sources. MIC values can vary based on testing methodology.

In Vivo Efficacy

The only available in vivo data for this compound comes from a 1986 study comparing it to ketoconazole (B1673606). Voriconazole has been evaluated in numerous preclinical and clinical studies.

Table 2: Comparison of In Vivo Efficacy in Animal Models

Compound Infection Model Animal Key Findings Citation
This compound Systemic Candida albicans infectionMiceShowed twofold higher oral activity than ketoconazole.[1][2]
Systemic aspergillosisMiceEffective, whereas ketoconazole was ineffective.[1][2]
Candidal vaginitisRatsEfficacy was similar to ketoconazole.[1][2]
Voriconazole Invasive aspergillosisImmunocompromised patientsSuperior efficacy and survival rates compared to amphotericin B.[8]
Esophageal candidiasisPatientsHigh cure rates, comparable to fluconazole.[1]
Candidemia in non-neutropenic patientsPatientsEffective treatment option.[8]
Infections by Scedosporium and Fusarium spp.PatientsDemonstrated efficacy in treating these challenging infections.[8]

Experimental Protocols

Voriconazole In Vitro Susceptibility Testing (Broth Microdilution)

start Start: Prepare fungal inoculum prep_drug Prepare serial dilutions of Voriconazole in microtiter plate start->prep_drug inoculate Inoculate microtiter plate with fungal suspension prep_drug->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC: Lowest concentration with significant growth inhibition incubate->read_mic end End: Determine MIC value read_mic->end

Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: The in vitro activity of voriconazole is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Drug Dilution: Voriconazole is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.

Voriconazole In Vivo Efficacy Study (Murine Model of Disseminated Aspergillosis)

start Start: Immunosuppress mice infect Infect mice intravenously with Aspergillus fumigatus spores start->infect group Randomize mice into treatment (Voriconazole) and control groups infect->group treat Administer treatment for a specified duration group->treat monitor Monitor survival and clinical signs daily treat->monitor assess Assess fungal burden in target organs (e.g., kidneys, brain) at endpoint monitor->assess end End: Analyze survival and fungal burden data assess->end

References

Safety Operating Guide

Essential Safety and Handling Guidance for SM-4470 (EN 1.4470) Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling SM-4470, also identified as the cast duplex stainless steel grade EN 1.4470. The following guidance is predicated on the assumption that the material is being handled in a powdered or particulate form, which presents distinct hazards compared to its solid state. Operations involving powdered metals, such as those in research and development, require stringent safety protocols to mitigate risks of exposure and ensure safe disposal.

Material Composition

The nominal composition of EN 1.4470 stainless steel is detailed below. Understanding the constituent elements is fundamental to recognizing the potential health hazards associated with its dust.

ComponentWeight Percentage (%)
Chromium (Cr)21.0 - 23.0%
Nickel (Ni)4.5 - 6.5%
Molybdenum (Mo)2.5 - 3.5%
Manganese (Mn)≤ 2.0%
Silicon (Si)≤ 1.0%
Nitrogen (N)0.12 - 0.20%
Carbon (C)≤ 0.03%
Phosphorus (P)≤ 0.035%
Sulfur (S)≤ 0.025%
Iron (Fe)Balance

Personal Protective Equipment (PPE)

The primary hazard associated with handling powdered this compound is the inhalation of fine metal dust, which can lead to respiratory irritation and long-term health effects.[1][2] Skin and eye contact can also cause irritation.[3][4] Therefore, a comprehensive PPE strategy is mandatory.

Recommended PPE for Handling this compound Powder
Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher-rated respirator (e.g., P100)To prevent inhalation of fine metal dust. Long-term exposure to metallic dust can adversely affect lung function.[1] The specific elements in this alloy, such as chromium and nickel, pose inhalation hazards.[3]
Hand Protection Nitrile or other chemically resistant, powder-free glovesTo prevent skin contact and potential sensitization, particularly from nickel.[3]
Eye Protection ANSI Z87.1 approved safety glasses with side shields or chemical splash gogglesTo protect eyes from airborne particles.
Body Protection Laboratory coat or disposable coverallsTo prevent contamination of personal clothing with metal powder.

Below is a workflow for the proper donning and doffing of personal protective equipment when handling this compound powder.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat/Coveralls Don2 2. Respirator Don3 3. Eye Protection Don4 4. Gloves Work Handle this compound Powder Don4->Work Doff1 1. Gloves Doff2 2. Lab Coat/Coveralls Doff3 3. Eye Protection Doff4 4. Respirator End End Handling Procedure Doff4->End Start Start Handling Procedure Start->Don1 Prepare for work Work->Doff1 Complete work

Figure 1: Workflow for Donning and Doffing PPE.

Operational and Disposal Plans

Handling Procedures
  • Engineering Controls : Always handle this compound powder within a certified chemical fume hood or a glove box to minimize the generation of airborne dust. If these are not available, use a downdraft ventilation table.

  • Minimize Dust Generation : Avoid actions that can create dust clouds, such as dry sweeping. Use wet methods for cleaning or a HEPA-filtered vacuum cleaner.[4]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the powder and before eating, drinking, or smoking. Do not store food or drink in the handling area.

  • Spill Management : In case of a spill, carefully clean the area using a HEPA-filtered vacuum or by wet wiping. Avoid dry sweeping. Place the collected material in a sealed, labeled container for disposal.

Disposal Plan

The disposal of metal powder waste must comply with local, state, and federal regulations.

  • Waste Collection : Collect all this compound powder waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and durable container.

  • Waste Characterization : The waste may be classified as hazardous depending on local regulations and the specific contaminants it may have come into contact with. It is advisable to consult with your institution's Environmental Health and Safety (EHS) department for proper waste characterization.

  • Disposal Route : Do not dispose of this compound powder down the drain or in regular trash. Metal powder waste can often be recycled.[5][6] Contact a certified hazardous waste disposal or metal recycling company to arrange for proper disposal or recycling.[5]

Experimental Protocols: Key Considerations

While specific experimental protocols will vary, the following safety considerations should be integrated into any procedure involving this compound powder:

  • Risk Assessment : Before beginning any new experiment, conduct a thorough risk assessment that considers the quantity of powder being used, the potential for dust generation, and any additional hazards from other reagents or reaction conditions.

  • Emergency Procedures : Ensure that an emergency plan is in place for accidental exposures or large spills. This should include access to a safety shower, eyewash station, and first aid supplies.

  • Material Compatibility : Be aware of the reactivity of the metal powder with other chemicals being used in the experiment. Fine metal powders can be flammable or explosive under certain conditions.

By adhering to these safety and handling guidelines, researchers can minimize the risks associated with working with this compound powder and ensure a safe laboratory environment.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.